molecular formula C5H14NO5PS B4330767 diethyl (methylsulfonyl)amidophosphate

diethyl (methylsulfonyl)amidophosphate

Cat. No. B4330767
M. Wt: 231.21 g/mol
InChI Key: ULEXYUUNVZAZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (methylsulfonyl)amidophosphate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as DMAP, has a unique structure that allows it to interact with biological systems in a variety of ways. In

Scientific Research Applications

Diethyl (methylsulfonyl)amidophosphate has a wide range of potential applications in scientific research. One of the most promising areas of study is in the field of catalysis, where diethyl (methylsulfonyl)amidophosphate can be used as a catalyst in a variety of chemical reactions. Additionally, diethyl (methylsulfonyl)amidophosphate has been shown to have antimicrobial properties and may be useful in the development of new antibiotics. Other potential applications of diethyl (methylsulfonyl)amidophosphate include its use as a reagent in peptide synthesis and as a stabilizer for certain enzymes.

Mechanism of Action

The mechanism of action of diethyl (methylsulfonyl)amidophosphate is not fully understood, but it is believed to work through a variety of mechanisms. One possible mechanism is that diethyl (methylsulfonyl)amidophosphate acts as a nucleophile, attacking electrophilic centers in the target molecule. Another possible mechanism is that diethyl (methylsulfonyl)amidophosphate acts as a Lewis base, coordinating with metal ions to facilitate chemical reactions. Additionally, diethyl (methylsulfonyl)amidophosphate may interact with biological systems through hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
diethyl (methylsulfonyl)amidophosphate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that diethyl (methylsulfonyl)amidophosphate can inhibit the growth of certain bacterial and fungal strains. Additionally, diethyl (methylsulfonyl)amidophosphate has been shown to have anticoagulant properties and may be useful in the treatment of blood clotting disorders. In animal studies, diethyl (methylsulfonyl)amidophosphate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using diethyl (methylsulfonyl)amidophosphate in lab experiments is its versatility. diethyl (methylsulfonyl)amidophosphate can be used as a catalyst in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry. Additionally, diethyl (methylsulfonyl)amidophosphate is relatively stable and can be stored for long periods of time without significant degradation. However, there are also limitations to using diethyl (methylsulfonyl)amidophosphate in lab experiments. For example, diethyl (methylsulfonyl)amidophosphate can be toxic in high concentrations and must be handled with care. Additionally, diethyl (methylsulfonyl)amidophosphate can be difficult to purify and may require specialized equipment and techniques.

Future Directions

There are a number of potential future directions for research on diethyl (methylsulfonyl)amidophosphate. One area of interest is in the development of new catalytic reactions using diethyl (methylsulfonyl)amidophosphate. Additionally, there is potential for diethyl (methylsulfonyl)amidophosphate to be used in the development of new antimicrobial agents. Other potential areas of research include the use of diethyl (methylsulfonyl)amidophosphate in the treatment of neurodegenerative diseases and the development of new stabilizers for enzymes. Overall, the unique properties of diethyl (methylsulfonyl)amidophosphate make it a promising area of study with a wide range of potential applications in scientific research.

properties

IUPAC Name

N-diethoxyphosphorylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO5PS/c1-4-10-12(7,11-5-2)6-13(3,8)9/h4-5H2,1-3H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEXYUUNVZAZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NS(=O)(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO5PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Diethoxyphosphoryl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.